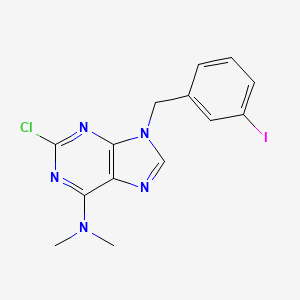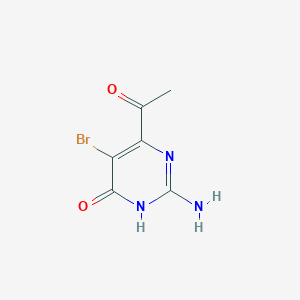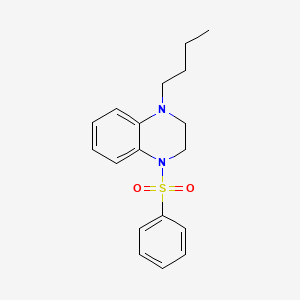
9H-Purin-6-amine, 2-chloro-9-((3-iodophenyl)methyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an adenosine receptor antagonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from commercially available purine derivatives. The key steps include:
Halogenation: Introduction of the chlorine atom at the 2-position of the purine ring.
N-Alkylation: Introduction of the N,N-dimethyl group at the 9-position.
Benzylation: Attachment of the 3-iodobenzyl group to the purine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The 3-iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly adenosine receptors.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with adenosine receptors. It acts as an antagonist, blocking the action of adenosine at these receptors. This can modulate various physiological processes, including neurotransmission, inflammation, and immune responses. The molecular targets include the A1, A2A, A2B, and A3 subtypes of adenosine receptors, with a particular affinity for the A3 subtype .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide: Another adenosine receptor antagonist with similar structural features.
4’-Selenoadenosine-5’-N,N-dimethyluronamide derivatives: Compounds with modifications at the 4’ position, showing high affinity for adenosine receptors.
Uniqueness
2-Chloro-9-(3-iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and receptor selectivity. Its combination of chlorine and 3-iodobenzyl groups enhances its binding affinity and specificity for adenosine receptors, particularly the A3 subtype .
Eigenschaften
CAS-Nummer |
115204-63-2 |
|---|---|
Molekularformel |
C14H13ClIN5 |
Molekulargewicht |
413.64 g/mol |
IUPAC-Name |
2-chloro-9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13ClIN5/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
NWPDNIKYEKZPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)


![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)


